N-(3-Chloro-4-fluorophenyl)-2-(methylthio)nicotinamide
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Overview
Description
N-(3-Chloro-4-fluorophenyl)-2-(methylthio)nicotinamide is a chemical compound with the molecular formula C13H10ClFN2OS
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-fluorophenyl)-2-(methylthio)nicotinamide typically involves the reaction of 3-chloro-4-fluoroaniline with 2-(methylthio)nicotinic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-fluorophenyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amine
Substitution: Substituted derivatives with amine or thiol groups
Scientific Research Applications
N-(3-Chloro-4-fluorophenyl)-2-(methylthio)nicotinamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-fluorophenyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biochemical pathway.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-4-fluorophenyl)-4-methylbenzamide
- N-(3-Chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide
Uniqueness
N-(3-Chloro-4-fluorophenyl)-2-(methylthio)nicotinamide is unique due to the presence of both the chloro and fluoro substituents on the phenyl ring, as well as the methylthio group on the nicotinamide moiety. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Biological Activity
N-(3-Chloro-4-fluorophenyl)-2-(methylthio)nicotinamide (commonly referred to as CFNM) is a compound with significant potential in various biological applications, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C13H10ClFN2OS
- Molecular Weight: 296.75 g/mol
- Structural Features: The compound features a chloro-fluorophenyl moiety attached to a methylthio group and a nicotinamide backbone, which contributes to its unique biological properties .
CFNM’s biological activity is primarily attributed to its ability to interact with various biological targets. The presence of the chloro and fluorine substituents on the phenyl ring enhances its lipophilicity and potential for binding to target proteins.
- Inhibition of Enzymatic Activity:
- Nicotinamide Pathway Interaction:
Table 1: Summary of Biological Activities
Case Studies
-
Tyrosinase Inhibition Study:
A study demonstrated that compounds similar to CFNM exhibited enhanced inhibitory activity against tyrosinase from Agaricus bisporus. The incorporation of the 3-chloro-4-fluorophenyl motif was crucial for improving binding affinity and inhibitory potency . -
Cancer Cell Line Evaluation:
Preliminary evaluations of CFNM against several cancer cell lines indicated cytotoxic effects, suggesting its potential as an anticancer agent. Further studies are required to elucidate the specific mechanisms and efficacy across different types of cancer cells .
Future Directions
The diverse biological activities exhibited by this compound suggest several avenues for future research:
- Pharmacological Development: Given its potential in inhibiting tyrosinase and modulating NAD+ pathways, further optimization of CFNM could lead to new therapeutic agents for skin disorders and metabolic diseases.
- Clinical Trials: Investigating the safety and efficacy of CFNM in clinical settings will be essential to validate its therapeutic potential.
- Structure-Activity Relationship Studies: Continued research into the structural modifications of CFNM may yield compounds with improved potency and selectivity for specific biological targets.
Properties
Molecular Formula |
C13H10ClFN2OS |
---|---|
Molecular Weight |
296.75 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H10ClFN2OS/c1-19-13-9(3-2-6-16-13)12(18)17-8-4-5-11(15)10(14)7-8/h2-7H,1H3,(H,17,18) |
InChI Key |
FCDRHMBFYHMNPL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
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